2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide is a chemical compound belonging to the thiazole class, which are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. Thiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:
Formation of 2-Acetamidothiazole: The starting material, 2-acetamidothiazole, is synthesized through the reaction of thiourea with chloroacetic acid in the presence of a base.
Substitution Reaction: The 2-acetamidothiazole undergoes a nucleophilic substitution reaction with 4-methylbenzyl chloride to form the target compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality compound.
Types of Reactions:
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions might involve hydrogen gas and a catalyst such as palladium on carbon.
Substitution reactions typically use nucleophiles like amines or alcohols, with conditions varying based on the specific reagents used.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used in the synthesis of more complex molecules and as a building block in organic synthesis. Biology: It has been studied for its antimicrobial properties, showing activity against various bacterial strains. Medicine: Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve the inhibition of bacterial cell wall synthesis or modulation of inflammatory pathways. The molecular pathways involved are often related to the compound's ability to interfere with biological processes at the cellular level.
Comparison with Similar Compounds
2-Acetamidothiazole
N-[(4-methylphenyl)methyl]acetamide
Other thiazole derivatives
Uniqueness: 2-(2-Acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific substitution pattern on the thiazole ring, which influences its biological activity and chemical reactivity compared to other thiazole derivatives.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-3-5-12(6-4-10)8-16-14(20)7-13-9-21-15(18-13)17-11(2)19/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKIROJGWIRCBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.